molecular formula C9H15NOS B11793184 5-Thiomorpholinopent-3-YN-1-OL

5-Thiomorpholinopent-3-YN-1-OL

Cat. No.: B11793184
M. Wt: 185.29 g/mol
InChI Key: QSRODUCJJKQGOF-UHFFFAOYSA-N
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Description

5-Thiomorpholinopent-3-YN-1-OL: is a chemical compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound is characterized by the presence of a thiomorpholine ring attached to a pentynol chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Thiomorpholinopent-3-YN-1-OL typically involves the reaction of thiomorpholine with a pentynol derivative under specific conditions. One common method includes the use of CuI (Copper Iodide) as a catalyst and THF (Tetrahydrofuran) as a solvent . The reaction is carried out under reflux conditions for 24 hours, followed by purification steps involving silica gel filtration and ether extraction .

Industrial Production Methods:

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated purification systems to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions:

5-Thiomorpholinopent-3-YN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions include thiomorpholine oxides , reduced thiomorpholine derivatives , and halogenated thiomorpholine compounds .

Scientific Research Applications

Chemistry:

In chemistry, 5-Thiomorpholinopent-3-YN-1-OL is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that are useful in organic synthesis .

Biology:

In biological research, this compound is studied for its potential as a biochemical probe . It can interact with specific enzymes and proteins, providing insights into their functions and mechanisms .

Medicine:

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial agent and enzyme inhibitor .

Industry:

Industrially, this compound is used in the production of specialty chemicals and pharmaceutical intermediates . Its reactivity and stability make it a valuable component in various manufacturing processes .

Comparison with Similar Compounds

  • 3-Pentyn-1-ol
  • 5-(4-Thiomorpholinyl)-3-pentyn-1-ol
  • Thiomorpholine derivatives

Comparison:

Compared to similar compounds, 5-Thiomorpholinopent-3-YN-1-OL stands out due to its unique combination of a thiomorpholine ring and a pentynol chain. This structure imparts distinct chemical reactivity and biological activity , making it more versatile in various applications .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

5-thiomorpholin-4-ylpent-3-yn-1-ol

InChI

InChI=1S/C9H15NOS/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2

InChI Key

QSRODUCJJKQGOF-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1CC#CCCO

Origin of Product

United States

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